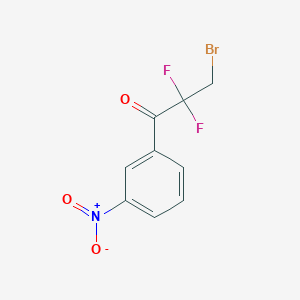

3-Bromo-2,2-difluoro-1-(3-nitrophenyl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

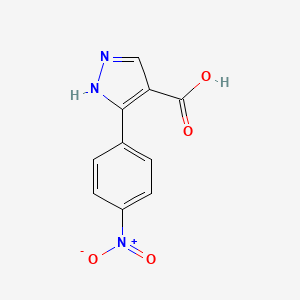

“3-Bromo-2,2-difluoro-1-(3-nitrophenyl)propan-1-one” is a chemical compound with the CAS Number: 1777805-11-4 . It has a molecular weight of 294.05 . The IUPAC name for this compound is 3-bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reaction of 3-bromo-1-(2-nitrophenyl)propan-1-ols and their formic acid esters with fluorosulfonic acid resulted in the formation of 3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium and 6-bromo-3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium fluorosulfonates .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF2NO3/c10-5-9(11,12)8(14)6-1-3-7(4-2-6)13(15)16/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

In a study, it was found that 3-bromo-1-(2-nitrophenyl)propan-1-ols and their formic acid esters in fluorosulfonic acid at 0–10°C were converted to cyclic ions . These ions underwent anionotropic rearrangements leading to the formation of other compounds .科学的研究の応用

Organic Synthesis and Reactivity

This compound and its derivatives serve as crucial intermediates in organic synthesis. For instance, the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) involves a two-step reaction sequence starting from a bromo-nitrophenyl propanone derivative, showcasing its role in the preparation of radiopharmaceuticals for medical imaging (Klok et al., 2006). Furthermore, (bromodifluoromethyl)trimethylsilane, a compound related to 3-Bromo-2,2-difluoro-1-(3-nitrophenyl)propan-1-one, has been utilized for nucleophilic difluoromethylation of ketones and nitro alkenes, highlighting the compound's significance in introducing fluorine atoms into organic molecules (Trifonov et al., 2016).

Photodissociation Dynamics

The photodissociation dynamics of related bromo and nitro substituted compounds have been studied to understand the C-Br bond dissociation mechanisms. Such research offers insights into the fundamental processes involved in the photodegradation of organic compounds and the formation of reactive intermediates (Indulkar et al., 2011).

Enhancement of Optical Properties

The postfunctionalization of polythiophenes with various substituents, including bromo and nitro groups, has been investigated to tune their optical properties. This research is crucial for developing materials with enhanced fluorescence yields, applicable in optoelectronics and sensing technologies (Li et al., 2002).

Solvent Polarity Effects on Photophysical Properties

The effects of solvent polarity on the photophysical properties of chalcone derivatives, including compounds with nitrophenyl groups, have been studied. Such research provides valuable insights into the solvatochromic effects, which are essential for designing molecules with tailored electronic and excited states for applications in dye-sensitized solar cells and fluorescence-based sensors (Kumari et al., 2017).

特性

IUPAC Name |

3-bromo-2,2-difluoro-1-(3-nitrophenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO3/c10-5-9(11,12)8(14)6-2-1-3-7(4-6)13(15)16/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRCMNYYSZYMCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(CBr)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2997083.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2997085.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2997087.png)

![N-isopropyl-4-{[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2997093.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997094.png)

![5-(cyclopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997097.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2997099.png)

![5-[(Piperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B2997101.png)

![3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2997104.png)